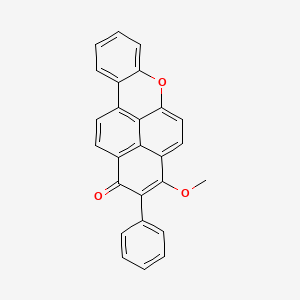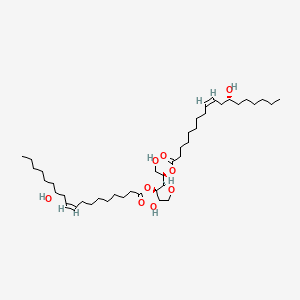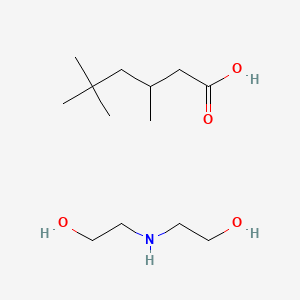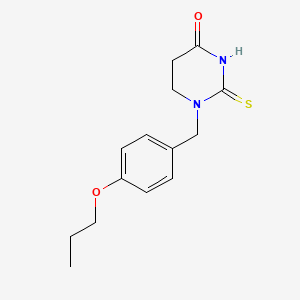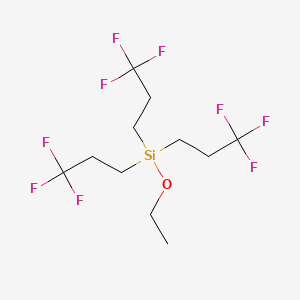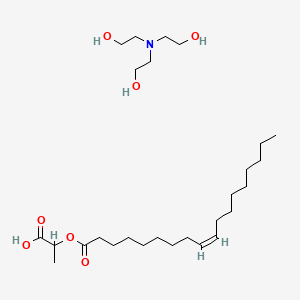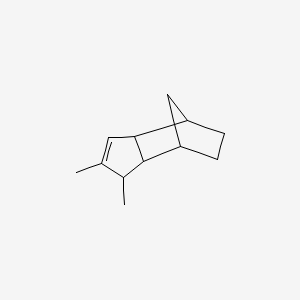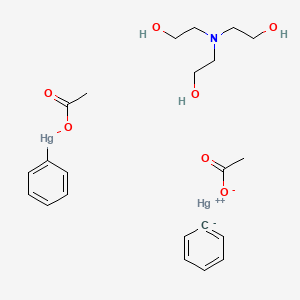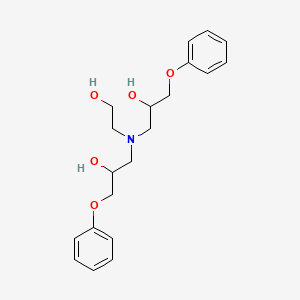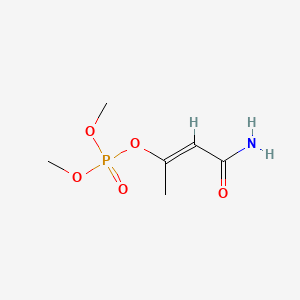
Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bidrin amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia Amides are known for their stability and are commonly found in various biological and synthetic materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bidrin amide can be achieved through several methods. One common approach is the reaction of acid halides (such as acyl chlorides) with ammonia or amines. This method is widely used due to its simplicity and high yield. Another method involves the partial hydrolysis of nitriles, which can also produce amides under controlled conditions . Additionally, the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of amides from carboxylic acids and amines .
Industrial Production Methods
In industrial settings, the production of Bidrin amide often involves large-scale reactions using acid halides and amines. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Bidrin amide undergoes various chemical reactions, including:
Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids under specific conditions.
Reduction: Reduction of amides can yield amines, which are valuable intermediates in organic synthesis.
Substitution: Amides can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Bidrin amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Bidrin amide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function. This can lead to various biological effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simple amide with a single carbonyl group.
Acetamide: Another simple amide, derived from acetic acid.
N-methylacetamide: A methyl-substituted amide with unique properties.
Uniqueness of Bidrin Amide
Bidrin amide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity profile allow it to be used in various chemical reactions and industrial processes, making it a valuable compound in both research and practical applications .
Eigenschaften
CAS-Nummer |
14510-15-7 |
|---|---|
Molekularformel |
C6H12NO5P |
Molekulargewicht |
209.14 g/mol |
IUPAC-Name |
[(E)-4-amino-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H12NO5P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H2,7,8)/b5-4+ |
InChI-Schlüssel |
KTDOBHIMCLAICL-SNAWJCMRSA-N |
Isomerische SMILES |
C/C(=C\C(=O)N)/OP(=O)(OC)OC |
Kanonische SMILES |
CC(=CC(=O)N)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


